molecular formula C9H9ClF3NO B14866815 2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine

2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14866815
M. Wt: 239.62 g/mol
InChI Key: HKLVXVYCCUVDSD-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoromethyl group attached to a propylamine backbone, with a 3-chloro-phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 3-chlorophenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propionic acid
  • 3-(3-Chlorophenoxy)propionic acid
  • 4-(3-Chlorophenoxy)-2-methyl-phenylamine

Uniqueness

2-(3-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

2-(3-chlorophenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H9ClF3NO/c10-6-2-1-3-7(4-6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

HKLVXVYCCUVDSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(CN)C(F)(F)F

Origin of Product

United States

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